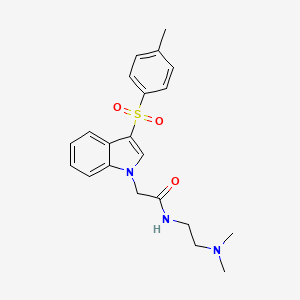![molecular formula C19H21N3 B2460047 2-Methyl-1-[1-(1-phenylethyl)azetidin-3-yl]benzimidazole CAS No. 2380189-90-0](/img/structure/B2460047.png)
2-Methyl-1-[1-(1-phenylethyl)azetidin-3-yl]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-[1-(1-phenylethyl)azetidin-3-yl]benzimidazole, also known as S14506, is a novel compound with potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 2-Methyl-1-[1-(1-phenylethyl)azetidin-3-yl]benzimidazole is not fully understood. However, it has been shown to modulate the activity of various enzymes and receptors in the brain. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain. It has also been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). In addition, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-1-[1-(1-phenylethyl)azetidin-3-yl]benzimidazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its pharmacological properties, making it a well-characterized compound. However, one limitation of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of 2-Methyl-1-[1-(1-phenylethyl)azetidin-3-yl]benzimidazole. One potential direction is the development of more potent derivatives with improved pharmacological properties. Another direction is the investigation of its potential use in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. In addition, further studies are needed to fully understand its mechanism of action and to identify its molecular targets.
Synthesemethoden
The synthesis of 2-Methyl-1-[1-(1-phenylethyl)azetidin-3-yl]benzimidazole involves the condensation of 2-methylbenzimidazole with 3-(1-phenylethyl)azetidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-[1-(1-phenylethyl)azetidin-3-yl]benzimidazole has been studied for its potential therapeutic applications in various fields. It has been found to exhibit neuroprotective, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
2-methyl-1-[1-(1-phenylethyl)azetidin-3-yl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-14(16-8-4-3-5-9-16)21-12-17(13-21)22-15(2)20-18-10-6-7-11-19(18)22/h3-11,14,17H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLFFZGVTNAXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one](/img/structure/B2459966.png)



![3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2459975.png)



![5-ethoxy-3-(2-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459981.png)
![N-(furan-2-ylmethyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2459984.png)
![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2459985.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2459987.png)